
3-(2-Phenylethyl)morpholinehydrochloride
Description
3-(2-Phenylethyl)morpholine hydrochloride is a morpholine derivative characterized by a phenylethyl group (-CH₂CH₂C₆H₅) substituted at the 3-position of the morpholine ring, with a hydrochloride salt enhancing its solubility and stability. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and receptor interactions.
Properties
Molecular Formula |
C12H18ClNO |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
3-(2-phenylethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)6-7-12-10-14-9-8-13-12;/h1-5,12-13H,6-10H2;1H |
InChI Key |
KLQHGOHERDKENE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)CCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Substituted Morpholine Precursors and Phenylethyl Derivatives
A comprehensive patent (US Patent 4049808) describes the synthesis of 2-phenylethyl morpholine compounds, including 3-(2-Phenylethyl)morpholine hydrochloride, through a multi-step process involving:
- Preparation of 4-benzyl-2-iodomethylmorpholine by reacting 4-benzyl-2-(toluene-p-sulphonyloxymethyl)morpholine with lithium iodide in dry dimethylformamide at 100–110°C for 2 hours under nitrogen atmosphere.
- Conversion of 4-benzyl-2-iodomethylmorpholine to 4-benzylmorpholin-2-ylmethyl triphenyl phosphonium iodide by refluxing with triphenyl phosphine in dry xylene for 24 hours.
- Hydrogenation of 4-benzyl-2-(β-phenyl-cis-vinyl)morpholine hydrogen oxalate hemihydrate in absolute ethanol over a platinum catalyst to obtain 4-benzyl-2-(β-phenylethyl)morpholine hydrogen oxalate.
- Reaction of this intermediate with cyanogen bromide to yield 4-cyano-2-(β-phenylethyl)morpholine.
- Further transformations involve formation of 2-(β-phenylethyl)morpholin-5-one and its reduction using sodium in liquid ammonia to obtain 2-(β-phenylethyl)morpholin-5-one.
- Final hydrogenation steps convert 4-benzyl-2-phenacylmorpholine hydrochloride to 2-(β-phenylethyl)morpholine hydrogen oxalate, which can be converted to the hydrochloride salt.
This sequence is summarized in Table 1.
Step | Reactants/Intermediates | Conditions | Product | Yield/Notes |
---|---|---|---|---|
1 | 4-benzyl-2-(toluene-p-sulphonyloxymethyl)morpholine + LiI + DMF | 100–110°C, 2 h, N2 atmosphere | 4-benzyl-2-iodomethylmorpholine | Crude, m.p. 42–45°C |
2 | 4-benzyl-2-iodomethylmorpholine + triphenyl phosphine + xylene | Reflux, 24 h | 4-benzylmorpholin-2-ylmethyl triphenyl phosphonium iodide | Recrystallized, m.p. 271–272°C |
3 | 4-benzyl-2-(β-phenyl-cis-vinyl)morpholine hydrogen oxalate + H2 + Pt catalyst | Ambient temp, until 1 equiv H2 absorbed | 4-benzyl-2-(β-phenylethyl)morpholine hydrogen oxalate | Crystallized, m.p. 168–169°C |
4 | Above + cyanogen bromide | As per Example 2 in patent | 4-cyano-2-(β-phenylethyl)morpholine | Used without further purification |
5 | 1,2-epoxy-4-phenylbutane + benzylamine | 140°C, 18 h | 1-benzylamino-4-phenylbutan-2-ol hydrogen oxalate | Crystallized, m.p. 196°C |
6 | Above + chloroacetyl chloride + triethylamine | 0°C to room temp, 2 h | 1-N-chloroacetylbenzylamino-4-phenylbutan-2-ol | Crude |
7 | Above + sodium methoxide in methanol | Reflux, 18 h | 4-benzyl-2-(β-phenylethyl)morpholin-5-one | Crude |
8 | Above + sodium in liquid ammonia | Stir 20 min, ammonia evaporation | 2-(β-phenylethyl)morpholin-5-one | Crystallized, m.p. 100–102°C |
9 | 4-benzyl-2-phenacylmorpholine hydrochloride + H2 + Pd/C catalyst | Ambient temp, until no H2 absorbed | 2-(β-phenylethyl)morpholine hydrogen oxalate | Crystallized, m.p. 151–153°C |
This detailed synthetic route shows the complexity and multi-step nature of preparing 3-(2-Phenylethyl)morpholine hydrochloride, involving halogenation, phosphonium salt formation, hydrogenation, cyanation, and ring modifications.
Alternative Preparation via Alkylation and Hydroxy-Substituted Morpholine Derivatives
Another patent (CA1228354A) describes a process for preparing 4-alkyl-2-hydroxy-3-methyl-2-phenylmorpholine derivatives, which are structurally related to 3-(2-Phenylethyl)morpholine hydrochloride, through:
- Reaction of α-bromopropiophenone with 2-(N-alkyl)-amino-1-ethanol derivatives in inert solvents such as dimethyl or diethyl ether.
- Typical reaction conditions involve about 2 moles of the amino alcohol per mole of bromopropiophenone, at temperatures between 5°C and 25°C, for 4 to 24 hours.
- The resulting morpholine derivatives can be converted to their ammonium or pharmaceutically acceptable acid addition salts, including hydrochloride salts.
Though this method targets hydroxy-substituted morpholines, it provides insight into alternative synthetic strategies involving alkylation and ring closure under mild conditions that could be adapted for preparing phenylethyl morpholine derivatives.
Preparation of Morpholine Hydrochloride Salt via Ammonium Chloride Route
A Chinese patent (CN1171398A) outlines an industrially advantageous process for preparing morpholine hydrochloride, a key intermediate or precursor for related compounds such as 3-(2-Phenylethyl)morpholine hydrochloride:
- The process replaces traditional hydrochloric acid with ammonium chloride to reduce corrosion, cost, and improve yield.
- Morpholine, ammonium chloride, and xylene are mixed in a reactor at temperatures below 100°C.
- The mixture is slowly heated to 80–110°C and held for 30 minutes, then further heated above 120°C for 1.5 to 3 hours.
- After cooling to 70–90°C, water is added to dissolve the product, followed by decolorization with activated carbon.
- Crystallization is conducted at 80–90°C with subsequent cooling and drying to obtain morpholine hydrochloride of high quality.
- The molar ratio of morpholine: ammonium chloride: xylene is approximately 1:0.66–0.70:1.3–1.7.
This method offers a scalable and cost-effective route to the hydrochloride salt, which is essential for the final salt form of 3-(2-Phenylethyl)morpholine hydrochloride.
Summary Table of Key Preparation Methods
Detailed Research Outcomes and Notes
- The multi-step synthesis from substituted morpholines and phenylethyl derivatives provides a route to high-purity 3-(2-Phenylethyl)morpholine hydrochloride, but involves complex intermediates and requires careful control of reaction parameters such as temperature, atmosphere, and catalysts.
- Alkylation methods using bromopropiophenone and amino alcohols under mild conditions offer alternative synthetic pathways but may require further modifications to yield the exact phenylethyl morpholine hydrochloride derivative.
- The ammonium chloride-based synthesis of morpholine hydrochloride salt demonstrates industrial relevance by improving yield, reducing corrosion, and simplifying the process, which can be integrated into the final salt formation stage of 3-(2-Phenylethyl)morpholine hydrochloride.
- Purification steps typically involve crystallization from methanol, ethyl acetate, or petroleum ether, and the formation of stable salts such as oxalate or hydrochloride to improve compound stability and handling.
- Hydrogenation steps are critical for converting vinyl or phenacyl intermediates to the saturated phenylethyl morpholine structure, often using palladium or platinum catalysts under ambient or mild conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylethyl)morpholinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenylethyl derivatives.
Scientific Research Applications
3-(2-Phenylethyl)morpholinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Phenylethyl)morpholinehydrochloride involves its interaction with specific molecular targets within cells. The phenylethyl group is known to interact with various receptors, potentially modulating their activity. The morpholine ring can also interact with enzymes and other proteins, influencing their function. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Fluorine (F) balances lipophilicity with polarity, often enhancing metabolic stability .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) deactivate the aromatic ring, altering reactivity in synthesis and interactions with biological targets.
- Steric Effects : Bulky substituents like p-tolyl may hinder binding to compact active sites but improve selectivity .
Pharmacological Implications
- Chiral Derivatives : Enantiomers such as (R)- and (S)-3-phenylmorpholine hydrochloride may exhibit divergent biological activities. For example, (R)-enantiomers could show higher affinity for specific receptors due to spatial compatibility .
- Antimicrobial Potential: Morpholine derivatives with sulfur-containing substituents (e.g., thiopyrimidines) have demonstrated antimicrobial activity against Staphylococcus aureus and Candida albicans, suggesting the morpholine scaffold’s versatility in drug design .
Biological Activity
3-(2-Phenylethyl)morpholinehydrochloride is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is believed to stem from its ability to interact with various receptors and enzymes. The morpholine moiety can form hydrogen bonds with polar residues in proteins, while the phenylethyl group may engage in hydrophobic interactions, facilitating binding to target sites.
Anticancer Activity
Recent studies have indicated that morpholine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit key oncogenic pathways, leading to apoptosis in cancer cells. In vitro assays demonstrated that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including HeLa and MCF-7 cells.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | 12.5 | Induces apoptosis via mitochondrial pathway |
KBJK557 | MCF-7 | 10.0 | Inhibits Plk1 PBD, leading to cell cycle arrest |
Neuroprotective Effects
The neuroprotective potential of morpholine derivatives has also been explored. Research indicates that these compounds can activate neuroprotective pathways, including the Nrf2/ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Case Studies
- In Vitro Evaluation : A study evaluated the cytotoxic effects of various morpholine derivatives on cancer cell lines. The results showed that this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of 12.5 µM, indicating its potential as an anticancer agent.
- Neuroprotection Study : In a model assessing neuroprotection against oxidative stress, this compound demonstrated the ability to upregulate antioxidant enzymes through Nrf2 activation, suggesting its therapeutic potential in neurodegenerative diseases.
Q & A
Q. What are the pros/cons of solid-phase vs. solution-phase synthesis for derivatives?
- Solid-Phase :
- Pros : High throughput, easy purification (resin cleavage).
- Cons : Limited scalability, higher reagent costs.
- Solution-Phase :
- Pros : Scalable (>100 g batches), cost-effective.
- Cons : Chromatography-intensive purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.